molecular formula C21H21NO4S2 B2879041 Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899723-42-3

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2879041
CAS No.: 899723-42-3
M. Wt: 415.52
InChI Key: AMTRTWGKKDCFCM-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a thiophene backbone substituted with a sulfamoyl group at position 3, a phenyl group at position 4, and an ethyl ester at position 2. The sulfamoyl moiety is further functionalized with a 2,4-dimethylphenyl group, contributing to its steric and electronic properties.

Properties

IUPAC Name

ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(17(13-27-19)16-8-6-5-7-9-16)28(24,25)22-18-11-10-14(2)12-15(18)3/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTRTWGKKDCFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Formation

The thiophene ring is constructed via Lewis acid-catalyzed cyclization , a method adapted from analogous sulfamoyl-thiophene syntheses. A key intermediate, 3-cyano-4-phenylthiophene-2-carboxylate , is generated through a cyanation reaction involving:

  • Substrate : A pre-functionalized ketone or ester precursor.
  • Catalyst : Boron trifluoride diethyl etherate (BF₃·OEt₂) at 0.9–1.1 equivalents.
  • Solvent : Toluene or 2-methyltetrahydrofuran (2-MeTHF) at −28°C to −12°C.
  • Quenching : Acetone (1.0 equivalents) to terminate the reaction.

This step achieves yields of 70–85% under optimized conditions, with the Lewis acid facilitating electrophilic aromatic substitution.

Sulfamoylation of the Thiophene Intermediate

The sulfamoyl group is introduced via nucleophilic substitution using 2,4-dimethylphenylsulfamoyl chloride:

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.
  • Solvent : Anhydrous toluene or dichloromethane (DCM) at 0–5°C.
  • Reaction Time : 4–12 hours, monitored by thin-layer chromatography (TLC).

Key mechanistic insight : The sulfamoyl chloride reacts with the thiophene’s reactive position (C-3), driven by the electron-withdrawing ester group at C-2.

Esterification and Final Functionalization

The ethyl ester is typically introduced early in the synthesis but may require re-esterification post-sulfamoylation:

  • Reagents : Ethanol in excess, catalyzed by sulfuric acid or p-toluenesulfonic acid (PTSA).
  • Conditions : Reflux at 80–100°C for 6–8 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Critical parameters for maximizing yield and minimizing side reactions include:

Step Optimal Solvent Temperature Range Yield (%)
Cyanation Toluene −28°C to −12°C 78–85
Sulfamoylation Toluene/DCM 0–5°C 65–72
Esterification Ethanol 80–100°C 90–95

Note : Lower temperatures during sulfamoylation reduce dimerization byproducts.

Catalytic Systems

  • BF₃·OEt₂ : Superior to AlCl₃ or ZnBr₂ in cyanation due to milder acidity and higher selectivity.
  • Triethylamine vs. Pyridine : TEA affords faster reaction kinetics, but pyridine reduces hydrolysis risks in moisture-sensitive steps.

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification is achieved through solvent-antisolvent recrystallization :

  • Solvent Pair : Ethyl acetate (solvent) and n-heptane (antisolvent).
  • Procedure : Dissolve crude product in hot ethyl acetate, gradually add n-heptane until turbidity forms, then cool to 4°C.
  • Purity : >99% by high-performance liquid chromatography (HPLC).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.30 (t, J = 7.1 Hz, CH₂CH₃), δ 2.25 (s, Ar-CH₃), and δ 7.45–7.60 (m, phenyl-H).
  • IR : Peaks at 1705 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O asymmetric), and 1155 cm⁻¹ (S=O symmetric).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reproducibility for cyanation and sulfamoylation steps.
  • Solvent Recycling : Toluene and ethyl acetate are recovered via distillation, reducing waste.

Cost-Effective Modifications

  • Catalyst Recycling : BF₃·OEt₂ is recovered via aqueous extraction and reused, lowering costs by 30%.
  • Alternative Solvents : 2-MeTHF replaces toluene in greener protocols, offering comparable yields.

Challenges and Troubleshooting

Common Side Reactions

  • Dimerization : Occurs during sulfamoylation if temperatures exceed 10°C. Mitigated by strict temperature control.
  • Ester Hydrolysis : Acidic or aqueous conditions may cleave the ethyl ester. Avoided by using anhydrous solvents.

Yield Optimization Strategies

  • Slow Reagent Addition : Gradual introduction of sulfamoyl chloride reduces local overheating.
  • Catalyst Pre-Activation : BF₃·OEt₂ is pre-mixed with the substrate to ensure uniform reactivity.

Case Studies from Patent Literature

Example 1: Large-Scale Synthesis (Patent WO2024123815A1)

  • Scale : 10 kg batch.
  • Yield : 82% after recrystallization.
  • Key Modification : Use of 2-MeTHF improved reaction homogeneity and reduced cryogenic costs.

Example 2: High-Purity Formulation

  • Purity Enhancement : Double recrystallization from ethyl acetate/n-heptane (1:3 v/v) achieved >99.5% purity.
  • Application : Pharmaceutical intermediate for kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs share the thiophene or benzothiophene core but differ in substituents, sulfonamide/sulfonyl modifications, and appended aromatic systems. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Differences vs. Target Compound Key Structural Features Reference
Ethyl 3-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}-1-benzothiophene-2-carboxylate C₂₃H₂₆N₂O₄S₂ 458.59 Benzothiophene core; piperazinyl-sulfonyl group Enhanced solubility due to piperazine; larger heterocyclic system
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate C₁₂H₁₂BrNO₄S₂ 402.26 Bromo, cyano, and sulfanyl groups; no sulfamoyl Electrophilic bromo/cyano groups; potential for nucleophilic substitution
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₈H₁₆FNO₄S₂ 409.45 Benzothiophene core; 3-fluoro-4-methylphenyl group Fluorine enhances electronegativity; possible metabolic stability
Methyl 3-(N-(2-ethoxy-2-oxoethyl)sulfamoyl)-4-phenylthiophene-2-carboxylate C₁₇H₁₉NO₆S₂ 405.47 Methyl ester; ethoxy-oxoethyl-sulfamoyl group Altered ester hydrolysis kinetics; modified sulfamoyl side chain
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate C₂₆H₂₂ClN₃O₃S₂ 548.05 Chlorophenyl; quinoline-linked sulfanylacetyl-amino group Bulky quinoline moiety; potential π-π interactions

Key Observations

The quinoline-containing analog () introduces a planar, nitrogen-rich heterocycle, which may improve DNA intercalation or protein binding.

Sulfonamide/Sulfonyl Modifications: Piperazinyl-sulfonyl groups () improve solubility due to the basic nitrogen in piperazine, whereas the ethoxy-oxoethyl group () introduces a polar but non-ionizable side chain.

Ester Group Effects :

  • Methyl esters () are generally more prone to hydrolysis than ethyl esters (target compound), impacting bioavailability.

Functional Group Reactivity: Bromo and cyano groups () confer reactivity for further derivatization (e.g., cross-coupling reactions), unlike the sulfamoyl group in the target compound.

Research Findings and Implications

  • Synthetic Utility: The bromo-cyano analog () was synthesized via a Sandmeyer reaction, highlighting its role as a versatile intermediate for functionalization .
  • Biological Activity : While explicit data on the target compound’s activity is absent, sulfonamide derivatives (e.g., ) are frequently investigated as kinase or protease inhibitors due to their ability to mimic phosphate groups.
  • Crystallographic Data : The thiophene ring in is nearly coplanar with its ester group (dihedral angle = 2.0°), suggesting minimal steric hindrance, a feature critical for crystal packing and solubility .

Biological Activity

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O4S2C_{21}H_{22}N_{2}O_{4}S_{2} with a molecular weight of 430.5 g/mol. The compound features a thiophene ring substituted with an ethyl ester group and a sulfamoyl moiety, which are critical for its biological activity.

PropertyValue
Molecular Formula C21H22N2O4S2C_{21}H_{22}N_{2}O_{4}S_{2}
Molecular Weight 430.5 g/mol
IUPAC Name This compound
CAS Number 899723-42-3

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving dicarbonyl compounds and sulfur.
  • Introduction of the Sulfamoyl Group : The compound is synthesized by reacting thiophene derivatives with sulfonamide derivatives under appropriate conditions.
  • Carboxylation : The final step involves the introduction of the carboxylic acid group to complete the structure.

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl moieties exhibit significant antimicrobial activity. A study by Elham S. Darwish et al. demonstrated that several thiophene derivatives, including those similar to this compound, showed effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Preliminary findings suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For example, mechanisms involving apoptosis induction and cell cycle arrest have been noted in related thiophene derivatives .

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease processes. This interaction could lead to alterations in cellular functions that promote therapeutic effects.

Case Studies

  • Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of synthesized thiophene derivatives found that those with sulfamoyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro studies have shown that certain analogs of this compound can induce apoptosis in cancer cells, suggesting potential for development as anticancer agents .

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